molecular formula C6H4N2 B8058811 4-Ethynyl-pyridazine

4-Ethynyl-pyridazine

Cat. No.: B8058811
M. Wt: 104.11 g/mol
InChI Key: BEZATQMRVUALQD-UHFFFAOYSA-N
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Description

4-Ethynyl-pyridazine (CAS 1204333-38-9) is a high-value chemical building block designed for research and further manufacturing applications. This compound features a pyridazine ring, a nitrogen-rich diazine heterocycle, which is orthogonally functionalized with a terminal alkyne group. The pyridazine ring is characterized by a high dipole moment and weak basicity, properties that are advantageous in drug discovery for improving solubility and influencing molecular recognition through hydrogen bonding and π-π stacking interactions . The presence of the terminal alkyne makes this compound an essential synthon for click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This allows researchers to efficiently construct more complex molecular architectures, such as bioconjugates or polymeric materials. The strategic incorporation of the ethynyl group on the pyridazine ring creates a multifunctional reagent ideal for constructing novel chemical entities. Pyridazine derivatives are increasingly found in modern therapeutics, evidenced by FDA-approved drugs like the gonadotropin-releasing hormone receptor antagonist relugolix and the TYK2 inhibitor deucravacitinib . Furthermore, novel pyridazine derivatives are actively being explored for their antimicrobial properties, with recent studies showing promising activity against strains like Escherichia coli and Staphylococcus aureus . The this compound scaffold thus holds significant potential for applications across medicinal chemistry and materials science. This product is intended for research purposes as a key intermediate and is strictly for laboratory use. It is not intended for diagnostic or therapeutic applications. Handling and Storage: Store in a freezer, sealed under an inert atmosphere and protected from moisture .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethynylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2/c1-2-6-3-4-7-8-5-6/h1,3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZATQMRVUALQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=NC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Ethynyl Pyridazine and Congeneric Structures

Direct Ethynylation Approaches to Pyridazine (B1198779) Scaffolds

Direct ethynylation involves the introduction of an ethynyl (B1212043) group onto a pre-existing pyridazine ring, typically through the functionalization of a carbon-halogen bond or a C-H bond.

Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira reaction, are widely used for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides or pseudohalides. This methodology is a versatile tool for introducing ethynyl groups onto various aromatic and heteroaromatic systems. The general Sonogashira coupling involves a palladium catalyst (often with phosphine (B1218219) ligands), a copper(I) co-catalyst, a terminal alkyne, and an aryl or vinyl halide or triflate, typically in the presence of a base and a solvent mdpi.comscirp.orgrsc.orgresearchgate.netontosight.aiacs.orgvulcanchem.com.

While direct examples of the Sonogashira coupling of a 4-halopyridazine to specifically synthesize 4-ethynyl-pyridazine are not prominently featured in the examined literature, this method has been successfully applied to other halodiazines and for the synthesis of ethynylpyridazine derivatives. For instance, Sonogashira coupling has been utilized to introduce ethynyl groups onto pyridine (B92270) rings scirp.orgrsc.orgresearchgate.netrsc.org. More pertinently, the synthesis of 3-chloro-6-ethynylpyridazine (B33281) has been suggested to involve palladium-catalyzed cross-coupling reactions, likely a Sonogashira coupling, starting from a 3,6-dichloropyridazine (B152260) precursor d-nb.info. Additionally, Sonogashira coupling has been employed in the synthesis of oligomers containing ethynylpyridazine moieties semanticscholar.orgresearchgate.net and in the formation of fused ethynyl-substituted imidazo[1,2-b]pyridazine (B131497) systems rsc.org. These examples demonstrate the viability of using Sonogashira coupling to introduce ethynyl groups onto the pyridazine core, suggesting that a suitably substituted 4-halopyridazine could potentially undergo a similar transformation with a terminal alkyne like ethyne (B1235809) or trimethylsilylacetylene, followed by deprotection if necessary.

The regioselectivity of the coupling reaction would depend on the nature and position of the halogen atom(s) and other substituents on the pyridazine ring. For a 4-halopyridazine, the Sonogashira reaction with a terminal alkyne would be the most direct route to this compound via this approach.

Beyond palladium catalysis, other transition metals can catalyze C-C bond formation, although specific applications for the direct ethynylation of pyridazines at the C4 position are not widely reported in the surveyed literature. Ethynylation of other azines, such as pyridines, has been achieved using different metal catalysts or conditions. For example, a Reissert-Henze type reaction involving pyridine N-oxides and silver acetylides has been reported for the 2-ethynylation of pyridines researchgate.net. While this method involves a different metal (silver) and a different heterocycle (pyridine), it illustrates that alternative metal-catalyzed pathways exist for introducing alkyne functionalities onto azine systems. However, the direct applicability of such methods to the ethynylation of pyridazines, particularly at the C4 position, would require specific investigation and is not supported by the general literature found.

The development of metal-free synthetic methodologies is an active area of research, driven by environmental and cost considerations. While metal-free cross-coupling reactions have been explored for the ethynylation of some electron-rich heterocycles, such as pyrroles, using haloacetylenes, direct metal-free ethynylation strategies specifically for pyridazine rings, especially at the C4 position, were not identified in the reviewed literature. The electronic nature of the pyridazine ring, being π-deficient, might influence its reactivity in metal-free coupling pathways compared to more electron-rich heterocycles.

Pyridazine Ring Annulation Strategies Incorporating Ethynyl Groups

An alternative approach to synthesizing ethynylpyridazines involves constructing the pyridazine ring through cycloaddition or annulation reactions where an ethynyl group is already present on one of the reacting fragments and is incorporated into the newly formed heterocyclic ring.

The inverse electron demand Diels-Alder (IEDDA) reaction between electron-deficient 1,2,4,5-tetrazines and electron-rich dienophiles, including alkynes, is a powerful and widely used method for the synthesis of pyridazines. In this reaction, the tetrazine acts as the diene, and the alkyne acts as the dienophile. The cycloaddition is followed by the extrusion of nitrogen, leading to the formation of a pyridazine ring.

When an alkyne bearing a suitable substituent is used as the dienophile, this substituent is directly incorporated into the newly formed pyridazine ring. Using a terminal alkyne (ethyne) or a substituted alkyne in an IEDDA reaction with a 1,2,4,5-tetrazine (B1199680) can lead to the formation of ethynyl-substituted pyridazines. The regioselectivity of the cycloaddition between unsymmetrical tetrazines and unsymmetrical alkynes is a critical factor determining the position of the ethynyl group in the resulting pyridazine. While the general IEDDA reaction with alkynes is well-established for pyridazine synthesis, specific examples demonstrating the regioselective formation of this compound using this method were not explicitly found in the surveyed literature. However, the principle of incorporating an alkyne dienophile into the pyridazine ring structure makes this a highly relevant strategy for synthesizing ethynylpyridazines. Studies on the regiochemical outcome of IEDDA reactions with various substituted alkynes and tetrazines would be necessary to determine the feasibility of selectively accessing the 4-ethynyl isomer.

Various other cycloaddition and annulation reactions can be employed to construct the pyridazine ring. These methods often involve the reaction of a fragment containing three atoms with another fragment containing the remaining atoms required to form the six-membered pyridazine ring, sometimes followed by further transformations. [3+n] cycloaddition strategies have been explored for the synthesis of pyridazines and fused pyridazine systems semanticscholar.org. For instance, reactions involving 1,3-dipoles and suitable dipolarophiles can lead to the formation of nitrogen heterocycles.

In some cases, these annulation reactions might involve reactants that already contain an ethynyl group. For example, a study on [3+2] cycloaddition reactions mentions the coupling of a pyrazolidin-2-ium-1-ide with a pyrimido[4,5-c]pyridazine (B13102040) derivative that is substituted with an ethynyl group. In this scenario, the ethynyl group is a pre-existing substituent on one of the cycloaddition partners that contributes to the final fused ring system, rather than being introduced as a new functional group during the ring formation itself to yield a simple ethynylpyridazine.

Synthesis from Tetrazines and Alkynyl Substrates

The inverse electron demand Diels-Alder (IEDDA) reaction between 1,2,4,5-tetrazines and alkynyl substrates is a significant method for synthesizing pyridazines. This reaction typically involves a cycloaddition followed by denitrogenative aromatization. rsc.orgresearchgate.netdeepdyve.com

Research has explored the regioselectivity of this reaction using various alkynyl substrates. For instance, the reaction of 3-substituted 1,2,4,5-tetrazines with alkynyl sulfides has been shown to provide a regioselective synthesis of trisubstituted pyridazines. rsc.orgresearchgate.net The regioselectivity can be influenced by the substituents on both the tetrazine and the alkyne. rsc.orgresearchgate.net

Examples of this synthesis include the reaction of tetrazine 4a (3-phenyl-1,2,4,5-tetrazine) with ethyl-4-tolylethynyl sulfide (B99878) (10i) in HFIP at 40 °C, which selectively yielded the 4-ethylthio-substituted pyridazine 12i in good yield. rsc.org Similarly, reactions of tetrazine 4a with other heteroatom-substituted aliphatic alkynes like alkynyl ether 10d and sulfide 10f also resulted in selective preparation of pyridazines 12d and 12f. rsc.org

Another study demonstrated the cycloaddition of 3-aryl-1,2,4,5-tetrazines with ethynyltributyltin, which occurred with high regioselectivity to yield 3-aryl-5-tributylstannyl-pyridazines. researchgate.net These stannyl-pyridazines can then serve as intermediates for further functionalization. researchgate.net

Data from a study on the synthesis of pyridazines from tetrazines and alkynyl sulfides highlights the yields obtained for various products:

TetrazineAlkynyl SubstrateProduct(s)Yield (%)Regioisomer Ratio (11:12)Conditions
4a10a (N,4-dimethyl-N-(p-tolylethynyl)benzenesulfonamide)11a + 12a5816:84p-xylene, 150 °C, 43 h
4a10c (diphenyl(p-tolylethynyl)phosphane)11c52-toluene, 110 °C, 24 h
4a10i (ethyl-4-tolylethynyl sulfide)12i82>98:2HFIP, 40 °C
4a10b (alkynyl sulfide)11b + 12b-Mixture-

Note: Yields and conditions are based on reported experimental data. researchgate.net

Post-Synthetic Functionalization of Ethynyl-Pyridazine Frameworks

Once the ethynyl-pyridazine framework is established, further functionalization can be carried out at either the terminal ethynyl group or the pyridazine ring.

The terminal ethynyl group in ethynyl-pyridazines is a versatile handle for further chemical transformations. These reactions can include:

Click Chemistry (Copper-catalyzed azide-alkyne cycloaddition): This reaction allows for the facile conjugation of azide-containing molecules to the ethynyl group. vulcanchem.comrsc.org

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction enables the formation of new carbon-carbon bonds between the terminal alkyne and aryl or vinyl halides. vulcanchem.comresearchgate.netrsc.orggoogle.com This is a powerful method for extending the molecular structure with aromatic or vinylic substituents.

Hydrogenation: The triple bond can be reduced to a double bond (alkene) or a single bond (alkane). vulcanchem.comsmolecule.com

Addition Reactions: Electrophiles can add across the triple bond. vulcanchem.com

Cyanation: Introduction of cyano groups can enhance reactivity. smolecule.com

Bromination: Halogenation can be performed to generate brominated derivatives. smolecule.com

These transformations allow for the incorporation of diverse functionalities onto the ethynyl-pyridazine scaffold.

Regioselective functionalization of the pyridazine ring itself, particularly in the presence of an ethynyl group, presents a synthetic challenge due to the electron-deficient nature of the pyridazine ring and the potential reactivity of the ethynyl substituent. researchgate.net

However, strategies for regioselective functionalization of azine rings, including pyridazines, are being developed. These methods often involve directed metalation or cross-coupling reactions. researchgate.netresearchgate.netunistra.frnih.gov

While specific examples focusing solely on the regioselective derivatization of the pyridazine ring in this compound were not extensively detailed in the search results, related studies on the functionalization of other azine systems provide insights into potential approaches. For instance, regioselective functionalization of aza-ullazines has been achieved through metalation using organolithium reagents followed by electrophilic substitution or cross-coupling reactions like Suzuki and Sonogashira couplings. researchgate.net Similarly, regioselective C-H functionalization of pyridines and other azines using metalation strategies has been reported. researchgate.netnih.gov These methods highlight the potential for developing similar strategies for the regioselective derivatization of the pyridazine ring in ethynyl-pyridazines.

The combination of synthetic methods for constructing the ethynyl-pyridazine core and the post-synthetic functionalization strategies allows for the development of highly functionalized ethynyl-pyridazine derivatives.

By utilizing Sonogashira coupling on ethynyl-pyridazines, researchers can introduce a wide variety of aryl and heteroaryl groups, leading to highly conjugated and potentially biologically active molecules. researchgate.netrsc.org Click chemistry further expands the possibilities by allowing the attachment of complex azide-containing molecules. vulcanchem.comrsc.org

The synthesis of highly functionalized pyridazine esters by cycloaddition reactions has also been reported, demonstrating the potential for incorporating multiple functional groups onto the pyridazine core. mdpi.com The development of trivalent platforms bearing alkyne and other functional groups further facilitates the assembly of highly functionalized molecules through sequential click reactions and other transformations. rsc.org

Chemical Reactivity and Mechanistic Investigations of 4 Ethynyl Pyridazine Systems

Cycloaddition Reactions in Ethynyl-Pyridazine Chemistry

Cycloaddition reactions involving 4-ethynyl-pyridazine leverage the reactivity of the alkyne group as a dienophile or dipolarophile. The pyridazine (B1198779) ring can also act as a diene in certain transformations, particularly in inverse electron demand Diels-Alder reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent "click chemistry" reaction that efficiently joins azides and terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles. nih.gov this compound, as a terminal alkyne, is a suitable substrate for this reaction. The CuAAC reaction is known for its reliability, high yields, and tolerance of various functional groups, making it a valuable tool for synthesizing complex molecules containing the this compound moiety. nih.gov While specific examples of this compound directly participating in CuAAC were not extensively detailed in the search results, related ethynyl-pyridines have been shown to be effective in this reaction. For instance, 2-ethynylpyridine (B158538) has been identified as having relatively high reactivity in CuAAC and can even act as an accelerating additive for the reaction. mdpi.comorganic-chemistry.orgthieme-connect.com This suggests that the ethynyl (B1212043) group on a diazine ring like pyridazine would also be reactive under CuAAC conditions, forming a triazole linkage with a suitable azide (B81097) partner. The mechanism typically involves the coordination of the alkyne to a copper(I) catalyst, followed by deprotonation to form a copper acetylide, which then reacts with the azide. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal click reaction that proceeds without the need for a metal catalyst, utilizing strained alkynes to react with azides. nih.govresearchgate.net While this compound itself is a linear alkyne and not inherently strained, it can be incorporated into larger molecular frameworks that introduce strain, thereby enabling SPAAC reactivity. The advantage of SPAAC lies in its biocompatibility, making it suitable for applications in biological systems where copper catalysts might be toxic. nih.gov Although direct examples of this compound in SPAAC were not found, the general principle of SPAAC with strained alkynes and azides is well-established. nih.govresearchgate.netrsc.org The reactivity in SPAAC is highly dependent on the degree of strain in the alkyne, with more strained systems reacting faster. researchgate.net

Inverse Electron Demand Diels-Alder (IEDDA) Cycloadditions

The Inverse Electron Demand Diels-Alder (IEDDA) reaction involves an electron-deficient diene reacting with an electron-rich dienophile. rsc.orgrsc.org Pyridazines, being electron-deficient nitrogen heterocycles, can function as the diene component in IEDDA reactions. mdpi.com The ethynyl group in this compound can act as a dienophile, particularly when the other reactant is an electron-rich species. This type of cycloaddition can lead to the formation of fused polycyclic systems, often with the extrusion of nitrogen gas, which is a characteristic driving force for IEDDA reactions involving tetrazines and other electron-deficient N-heterocycles. rsc.org Research on pyridazine synthesis through IEDDA reactions of tetrazines with alkynes highlights the potential of alkynes as dienophiles in such transformations. rsc.orgresearchgate.net Studies have shown that incorporating acetylenic side chains into pyridazine systems can lead to intramolecular IEDDA reactions, forming fused benzonitriles. mdpi.com The regioselectivity of these reactions can be influenced by the substituents on both the diene and the dienophile. rsc.org

Organometallic Reactions and Coordination Chemistry

The nitrogen atoms in the pyridazine ring and the π-system of the ethynyl group in this compound can coordinate with metal centers, making it relevant in organometallic chemistry and the formation of coordination complexes.

Formation and Reactivity of Metal Complexes

This compound can act as a ligand, coordinating to various metal ions through its nitrogen atoms or the ethynyl π-electrons. This coordination can lead to the formation of discrete metal complexes or extended coordination networks. The interaction with metal centers can also influence the reactivity of the ethynyl group. For instance, the reaction of 4-ethynyl-pyridine (a related compound) with metal precursors has been shown to yield metal acetylide complexes. nih.govrsc.org These metal complexes can serve as intermediates in catalytic cycles or as building blocks for supramolecular structures. The synthesis and characterization of metal complexes with pyridazine-based ligands have been reported, demonstrating the ability of such systems to coordinate with metals like ruthenium, copper, palladium, and nickel. acs.org The specific coordination mode can vary depending on the metal center and reaction conditions.

On-Surface Reactions and Supramolecular Assembly

The behavior of molecules at metal surfaces is crucial for understanding heterogeneous catalysis and the construction of molecular architectures. iphy.ac.cnrsc.org this compound or related ethynyl-substituted pyridines can be deposited onto metal surfaces under ultrahigh vacuum conditions to study their self-assembly and reactivity. The interaction between the molecule and the metal surface can lead to the formation of ordered supramolecular structures through non-covalent interactions or trigger on-surface chemical reactions. Studies on the on-surface chemistry of related compounds like 4-[(4-bromophenyl)ethynyl]pyridine have demonstrated self-assembly, Ullmann coupling, and coordination to metal atoms on surfaces like Au(111), Ag(111), and Cu(111). iphy.ac.cnrsc.orgrsc.orgnih.gov These reactions can lead to the formation of organometallic intermediates and covalent linkages, influenced by the type of metal substrate. iphy.ac.cnrsc.orgresearchgate.net The nitrogen atoms of the pyridazine ring can play a significant role in coordinating to metal adatoms on the surface, influencing the self-assembly behavior and subsequent reactivity. iphy.ac.cnrsc.org

Ethynyl-Pyridazines as Reagents in SF4-Alkynylation

Research into the direct utilization of this compound itself as a reagent in SF4-alkynylation reactions is not extensively documented in the surveyed literature. However, related studies have explored the use of (ethynyl-trans-tetrafluoro-λ⁶-sulfanyl)pyridines as reagents for SF4-alkynylation of carbonyl compounds. tcichemicals.com, nih.gov, readthedocs.io These studies highlight the potential for incorporating an ethynyl group and an SF4 unit within a pyridine (B92270) framework for chemical transformations. The reported reactions involved the addition of these ethynyl-SF4-pyridines to carbonyl groups in the presence of methyllithium, yielding pyridine-SF4-propargylic tertiary and secondary alcohols in high yields. tcichemicals.com, readthedocs.io This suggests that systems combining ethynyl and SF4 functionalities can participate in nucleophilic addition reactions with electrophilic centers like those in carbonyls. While this research pertains to ethynyl-SF4-pyridines and not the reaction of this compound with SF4, it illustrates the broader concept of SF4-alkynylation involving ethynyl-functionalized azaheterocycles. The trans-tetrafluoro-λ⁶-sulfanyl (SF4) unit is noted for its high electronegativity and unique hypervalent structure. tcichemicals.com, readthedocs.io

Other Significant Transformation Pathways and Reaction Kinetics

The ethynyl group in this compound is a versatile functional handle capable of undergoing various transformations characteristic of terminal alkynes. While specific kinetic data for reactions of this compound are scarce, general reactivity patterns observed for ethynyl-substituted azaheterocycles and pyridazines provide insights into potential transformation pathways.

One significant class of reactions for alkynes is cycloaddition reactions. Pyridazines themselves can be synthesized through inverse electron-demand Diels-Alder reactions between tetrazines and alkynes.,,, Conversely, ethynyl-substituted pyridazines could potentially act as dipolarophiles or dienophiles in various cycloaddition reactions, depending on the reaction partners and conditions. For instance, 3,6-ethynylpyridazine has been utilized as a dipolarophile in copper-catalyzed [3+2] cycloaddition reactions with azides to form triazolylpyridazines. This indicates the potential for the ethynyl group in a pyridazine context to participate in "click chemistry" type transformations.

Another relevant transformation pathway for ethynyl-azaheterocycles is hydrohalogenation. Studies on ethynylpyridines have shown that the basic nitrogen can facilitate nucleophilic addition of halide ions to the ethynyl group, particularly after salt formation with a hydrohalic acid. This reaction can regioselectively yield haloalkene derivatives. While this research focused on pyridines, the presence of a basic nitrogen in the pyridazine ring of this compound suggests that similar activation and subsequent nucleophilic additions to the ethynyl group could be plausible.

Ring transformations involving nitrogen heterocycles and ethynyl groups have also been reported. For example, ring opening and recyclization pathways have been observed in the reactions of pyrimidine (B1678525) derivatives containing ethynyl functionalities. Such transformations can lead to the formation of new heterocyclic systems.

The reactivity of ethynyl groups can also be influenced by coordination to metal centers. Studies on ethynylpyridines at metal surfaces have investigated their self-assembly and reactivity, including participation in reactions like the Ullmann reaction and coordination chemistry.,,

Applications and Advanced Research Directions of Ethynyl Pyridazine Derivatives

Medicinal Chemistry and Therapeutic Agent Discovery

Pyridazine (B1198779) derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. scholarsresearchlibrary.comresearchgate.netacs.org The ethynyl (B1212043) group can contribute to the molecule's interaction with biological targets or serve as a handle for conjugating to other pharmacologically active moieties.

Development of Kinase Inhibitors (e.g., EGFR, ErbB-2, VEGFR, PI3Kδ)

Pyridazine-based compounds have been explored as inhibitors of various kinases, which are key targets in cancer therapy. acs.orgliberty.eduactascientific.comnih.gov While "4-Ethynyl-pyridazine" specifically is not widely reported as a direct kinase inhibitor in the provided results, related ethynyl-substituted azine derivatives, such as ethynyl-substituted pyrimidines and pyridines, have shown potent kinase inhibitory activity. ekb.egresearchgate.netnih.govresearchgate.net

Research on imidazo[1,2-b]pyridazine (B131497) derivatives, a fused pyridazine system, has identified compounds that selectively inhibit kinases like DYRKs and CLKs. nih.gov Some imidazo[1,2-b]pyridazine compounds have also demonstrated activity against VEGFR2. actascientific.comresearchgate.net

Studies on 4-anilino-5-ethynyl pyrimidine (B1678525) derivatives have shown potent inhibitory activity against EGFR kinase, with one derivative exhibiting an IC50 value of 45 nM. researchgate.netnih.gov Similarly, 4-anilino-3-cyano-5-ethynyl pyridine (B92270) derivatives have been tested for EGFR and ErbB-2 kinase inhibition. ekb.eg

While specific data for this compound as a direct inhibitor of PI3Kδ is not available in the search results, the broader class of pyridazine derivatives is an active area of research for various enzyme inhibitors. vulcanchem.comliberty.edu

Modulators of G Protein-Coupled Receptors (e.g., mGluR5 Antagonists)

Ethynyl-substituted pyridine derivatives have been investigated as modulators of G protein-coupled receptors (GPCRs), particularly as antagonists of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). gu.segu.se MTEP, a potent and selective noncompetitive antagonist of mGluR5, is a pyridine derivative featuring an ethynyl group linked to a methylthiazole moiety. sigmaaldrich.comacs.orgtouchneurology.comwikipedia.orgresearchgate.net Structure-activity relationship studies on MPEP, an earlier mGluR5 antagonist with a phenylethynylpyridine structure, led to the identification of MTEP and other diaryl (heteroaryl) acetylenes as potent mGluR5 antagonists. acs.orgtouchneurology.comresearchgate.net This suggests that the ethynyl group, when appropriately positioned within a heterocyclic scaffold, can play a crucial role in the interaction with the allosteric site of mGluR5. acs.orgresearchgate.net

Pyridazine derivatives, in general, are also being explored as potential modulators of glutamate receptors, including mGluR5. researchgate.net

Intermediates for Synthesizing Complex Bioactive Molecules

The ethynyl group in this compound provides a reactive handle for its use as an intermediate in the synthesis of more complex bioactive molecules. vulcanchem.comontosight.aiontosight.ai The terminal alkyne can undergo various coupling reactions, such as Sonogashira coupling with aryl halides or click chemistry (copper-catalyzed azide-alkyne cycloaddition), to construct larger molecular architectures. vulcanchem.comontosight.ai This is a common strategy in medicinal chemistry to build diverse chemical libraries for drug discovery. For instance, ethynylpyridines have been used in the synthesis of porphyrin-based compounds with potential applications in various fields. ontosight.ai The ability to easily functionalize the ethynyl group makes this compound a versatile building block for creating novel compounds with potentially enhanced or different biological activities.

Materials Science and Optoelectronic Applications

Pyridazine derivatives, including those with ethynyl substituents, are also of interest in materials science, particularly for their optoelectronic properties. mdpi.commdpi.comresearchgate.netvulcanchem.com The electron-deficient nature of the pyridazine ring, combined with the π-conjugation provided by the ethynyl group and potential further substituents, makes them suitable for applications in organic electronic materials. mdpi.commdpi.comclockss.org

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

Pyridazine derivatives have been investigated as components in OLEDs, serving as host materials, luminescent emitters, or electron-transporting materials. scholarsresearchlibrary.commdpi.comliberty.edumdpi.comclockss.orgspiedigitallibrary.org The incorporation of pyridazine into conjugated systems can influence their electronic and photophysical properties, which are crucial for OLED performance. mdpi.commdpi.comclockss.org

Ethynyl-containing conjugated molecules incorporating pyridazine moieties have been synthesized and studied for their light-emitting properties. clockss.org The ethynylene linkage contributes to the π-conjugation and creates rigid-rod structures, which can be beneficial for optoelectronic applications. clockss.org

Research on pyridazine-based TADF (Thermally Activated Delayed Fluorescence) emitters has shown promising results, with combinations of pyridazine and donor moieties like phenoxazine (B87303) leading to emitters with notable photoluminescence quantum efficiency and small singlet-triplet splitting values. mdpi.com OLEDs based on such emitters have demonstrated external quantum efficiency, confirming the utilization of triplet excitons via TADF. mdpi.com

While direct examples of this compound specifically used in OLEDs are not detailed in the provided results, the research on related ethynyl-substituted azines and pyridazine derivatives in this field indicates the potential for this compound as a building block for designing and synthesizing novel luminescent materials and charge transport layers for OLED applications. mdpi.comspiedigitallibrary.orgresearchgate.netacs.orgrsc.orgbeilstein-journals.orgambeed.com The ethynyl group can be used to extend the π-conjugation or link the pyridazine core to other chromophores or charge-transporting units.

Non-Linear Optical (NLO) Chromophores and Two-Photon Absorption (TPA) Dyes

Organic molecules exhibiting non-linear optical (NLO) properties are of significant interest for applications in photonics and optoelectronics, including optical data processing, telecommunications, and bioimaging. acs.orgrsc.org NLO chromophores often possess a push-pull structure, where electron-donating and electron-withdrawing groups are linked by a conjugated π-system. rsc.org The incorporation of electron-deficient heterocycles, such as pyridazine, into the conjugated backbone of organic molecules can influence their electron conductivity and transport properties, which are relevant for NLO applications. clockss.org

Ethynyl moieties are frequently used to extend the π-conjugation in organic systems, contributing to enhanced NLO properties. optica.orgnih.govanalis.com.my Rod-like conjugated molecules incorporating ethynyl linkages and pyridazine units have been synthesized and studied for their light-emitting properties. clockss.org The electronegative nature of the pyridazine ring can act as an electron-withdrawing unit within a push-pull system. clockss.orgresearchgate.net Studies have explored the design of chromophores where pyridazine units are linked via ethynyl bridges to donor groups, creating A-π-D, A-π-D-π-A, and D-π-A-π-D type structures (A = acceptor, D = donor). clockss.org Computational studies on such compounds have indicated that the incorporation of electron-donating groups can lead to a decrease in the HOMO-LUMO gap, a factor relevant to NLO behavior. clockss.organalis.com.my

Two-photon absorption (TPA) is a third-order NLO process with applications in microscopy, photodynamic therapy, and optical limiting. Molecules with large TPA cross-sections are often characterized by extended π-conjugation and strong charge transfer characteristics. clockss.orgnih.gov While the direct application of this compound specifically as a TPA dye is not extensively detailed in the provided context, the use of ethynyl-linked chromophores and the potential of pyridazine as an electron-accepting unit within conjugated systems suggest that derivatives of this compound could be explored for TPA applications. For instance, pyrene (B120774) derivatives linked via ethynyl groups have shown promising NLO properties, including reverse saturable absorption, which is relevant to optical limiting. optica.orgnih.gov

Design of Electron-Transporting and Hole-Blocking Materials

Organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells, rely on materials that can efficiently transport electrons or block holes. Electron-deficient heterocyclic compounds, including pyridazine derivatives, have been investigated for their potential as electron-transporting and hole-blocking materials. clockss.orgmdpi.comhhu.debeilstein-journals.org

Pyridazine-containing compounds, particularly those featuring triazole rings formed via click chemistry with ethynylpyridazines, have demonstrated n-type organic semiconductor behavior, making them suitable for use as electron-transporting/hole-blocking layers in optoelectronics. mdpi.comhhu.de For example, 3,6-bis(4-triazolyl)pyridazines, synthesized from 3,6-ethynylpyridazine via copper-catalyzed azide-alkyne cycloaddition (CuAAC), have shown properties consistent with electron-transporting/hole-blocking materials based on electrochemical and optical spectroscopy studies. mdpi.comhhu.de The supramolecular organization of these molecules in the solid state, influenced by interactions such as π-stacking and C-H···π interactions, can also play a role in their charge transport characteristics. hhu.de

Pyridine-3,5-dicarbonitrile derivatives, which can be synthesized using Sonogashira coupling with ethynylarenes, have also been studied as electron-transporting organic semiconductors. beilstein-journals.orgnih.govbeilstein-journals.org These compounds have shown favorable electron-transporting properties with high ionization potentials, supporting their potential use in OLEDs. nih.govbeilstein-journals.org While these examples involve pyridine derivatives, they illustrate the broader principle of incorporating electron-deficient heterocycles and ethynyl linkages in the design of charge transport materials, a principle that could be extended to this compound derivatives.

Chemical Biology and Bioconjugation Methodologies

The ethynyl group in this compound makes it a valuable component in chemical biology, particularly for bioconjugation strategies that require selective and efficient labeling of biomolecules.

Bioorthogonal Ligation Strategies

Bioorthogonal reactions are chemical transformations that can occur within living systems without interfering with native biochemical processes. interchim.frresearchgate.netru.nlacs.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent click chemistry reaction, is a widely used bioorthogonal ligation strategy that forms a stable triazole linkage between an azide (B81097) and an alkyne. interchim.frresearchgate.netru.nlacs.org The ethynyl group of this compound can participate in this reaction with azide-functionalized biomolecules, allowing for the selective labeling or modification of proteins, nucleic acids, or other biological targets.

While this compound itself is a small molecule, the concept extends to incorporating ethynyl groups into biomolecules or probes that can then react with complementary functional groups (like azides) on target biomolecules. For instance, ethynyl-modified nucleosides have been developed for labeling DNA and RNA in cells using click chemistry. interchim.froup.commdpi.comnih.gov The high specificity, efficiency, and biocompatibility of click chemistry, including CuAAC and strain-promoted azide-alkyne cycloaddition (SPAAC), make ethynyl-containing compounds valuable tools for studying biological processes in situ. interchim.frresearchgate.netru.nlacs.orgbiomers.net Inverse electron demand Diels-Alder (IEDDA) reactions, particularly those involving tetrazines and strained alkynes or alkenes, represent another class of fast and bioorthogonal ligations that could potentially involve ethynyl-pyridazine derivatives as one of the reaction partners. ru.nlacs.orgnih.govresearchgate.netresearchgate.net

Radiochemical Synthesis for Molecular Imaging Research

Molecular imaging techniques, such as Positron Emission Tomography (PET), require the synthesis of radiolabeled probes that can selectively target specific molecules or pathways in living organisms. nih.govnih.govresearchgate.netacs.orgcapes.gov.bracs.orgnih.gov The incorporation of radioisotopes, such as Carbon-11 ([¹¹C]) or Fluorine-18 ([¹⁸F]), into target molecules is a key step in developing PET radioligands. nih.govnih.govacs.orgcapes.gov.bracs.orgnih.gov

Ethynyl-containing compounds have been utilized in the synthesis of PET radioligands. For example, ethynylpyridine derivatives have been synthesized and radiolabeled with [¹¹C] or [¹⁸F] for imaging metabotropic glutamate receptor subtype 5 (mGluR5) in the central nervous system. nih.govnih.govcapes.gov.bracs.orgnih.govsemanticscholar.org While these examples feature ethynyl groups on pyridine rings, the principle of using the ethynyl moiety as a handle for introducing radioisotopes or for subsequent reactions (like click chemistry with a radiolabeled azide) is applicable to this compound. Radiochemical synthesis often involves late-stage labeling strategies to minimize the decay of short-lived radioisotopes. The ethynyl group can serve as a convenient functional handle for such strategies, for instance, through Sonogashira coupling with a radiolabeled aryl or heteroaryl halide, or via click chemistry with a radiolabeled azide. nih.gov The development of efficient and rapid radiolabeling methods is crucial for the synthesis of PET tracers.

Modified Nucleosides and Oligonucleotides for Functional Studies

Nucleosides and oligonucleotides modified with alkyne groups, such as ethynyl, are valuable tools in nucleic acid research and biotechnology. These modifications can be introduced at various positions of the nucleoside or nucleotide, including the base or the sugar moiety. interchim.froup.commdpi.comtandfonline.comacs.orgresearchgate.net

Ethynyl-modified nucleosides, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) and 5-ethynyluridine (B57126) (EU), are widely used for labeling newly synthesized DNA and RNA, respectively, in cell proliferation and transcription studies. interchim.froup.commdpi.comnih.gov The incorporated ethynyl group can then be detected using click chemistry with a fluorescent azide, allowing for visualization and quantification of nucleic acid synthesis. interchim.froup.commdpi.com

The introduction of ethynyl groups at the 4'-position of nucleosides has also been explored, leading to 4'-C-ethynyl nucleoside derivatives. tandfonline.comresearchgate.netgoogle.com These modifications can influence the properties of oligonucleotides, including their thermal stability and interactions with enzymes. acs.orgnih.gov For example, 4'-C-ethynyl-2'-deoxyribo-pentofuranosyl pyrimidines have been synthesized and evaluated for biological activities. tandfonline.com The presence of ethynyl groups in oligonucleotides can also serve as attachment points for various functional molecules, such as fluorescent dyes, enabling the creation of modified oligonucleotides for imaging and other functional studies. interchim.froup.comnih.gov The rigid nature of the ethynyl linker can help to restrict the mobility of attached groups, potentially reducing fluorescence quenching and improving the efficiency of techniques like Förster Resonance Energy Transfer (FRET) within oligonucleotides. oup.com While this compound itself is not a nucleoside, the incorporation of pyridazine or ethynyl-pyridazine units into modified nucleosides or oligonucleotides could lead to novel functional nucleic acid analogs with altered properties for specific biological applications.

Theoretical and Computational Chemistry Studies of Ethynyl Pyridazines

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations, often based on DFT, are fundamental in determining the electronic structure of molecules such as 4-ethynyl-pyridazine. These calculations provide insights into the distribution of electrons, molecular orbitals (e.g., HOMO and LUMO), and electrostatic potential. researchgate.netiiste.orgresearchgate.netresearchgate.netacs.org The electronic structure dictates the molecule's reactivity. For instance, the energies and spatial distribution of the frontier molecular orbitals (HOMO and LUMO) are critical in predicting how a molecule will interact with other species in chemical reactions. researchgate.netiiste.orgmdpi.comresearchgate.netacs.org

Studies on related azines and ethynyl-substituted systems demonstrate the utility of quantum chemistry in understanding electronic properties. For example, DFT studies on pyridine (B92270), pyrimidine (B1678525), pyrazine, and pyridazine (B1198779) have investigated the effect of nitrogen atom position on electronic and structural properties, including energy gaps, ionization potentials, and electron affinities. researchgate.netiiste.org These parameters are indicative of a molecule's propensity to donate or accept electrons, influencing its reactivity as a nucleophile or electrophile. The presence of the electron-withdrawing nitrogen atoms in the pyridazine ring, coupled with the electron-rich ethynyl (B1212043) group, suggests a complex interplay of electronic effects in this compound.

Computational studies can also predict global reactivity descriptors such as chemical potential, hardness, and electrophilicity index, derived from HOMO and LUMO energies. researchgate.netiiste.orgbohrium.com These descriptors provide a theoretical basis for understanding and predicting the relative reactivity and stability of a molecule.

Computational Modeling of Reaction Mechanisms and Regioselectivity

Computational modeling is a powerful tool for investigating the mechanisms of reactions involving ethynyl-pyridazines and predicting their regioselectivity. DFT calculations can be used to map out potential reaction pathways, identify transition states, and calculate activation energies. rsc.orgresearchgate.netresearchgate.netmdpi.com This allows researchers to understand why a reaction proceeds through a particular route and why certain products are favored over others.

For instance, computational studies have been applied to investigate the regioselectivity of inverse-electron-demand Diels-Alder (IEDDA) reactions involving tetrazines and alkynyl sulfides, leading to the formation of pyridazines. rsc.org These studies analyzed transition state structures and energy differences to explain observed selectivities, highlighting the influence of substituents and interactions on the reaction outcome. While this specific example involves pyridazine formation rather than reactions of this compound itself, the methodology is directly applicable. Computational modeling could be used to study reactions at the ethynyl group (e.g., cycloadditions) or the pyridazine ring of this compound, predicting preferred reaction sites and the factors controlling selectivity. mdpi.comresearchgate.net

DFT calculations are particularly useful for understanding the factors that govern regioselectivity, such as frontier molecular orbital interactions and steric effects. rsc.orgmdpi.com By calculating the coefficients of the atomic orbitals in the HOMO and LUMO, computational chemists can predict which atoms are most likely to interact during a reaction.

Prediction and Analysis of Spectroscopic Properties

Theoretical calculations are invaluable for predicting and interpreting the spectroscopic properties of molecules, including this compound. rsc.orgarxiv.orgru.nl Computational methods can simulate various spectra, such as UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR), providing data that can complement or guide experimental studies.

Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict electronic excitation energies and simulate UV-Visible absorption and emission spectra. mdpi.combohrium.comresearchgate.netrsc.orgresearchgate.netrsc.org These calculations can help to understand the nature of electronic transitions within the molecule, such as π-π* or intramolecular charge transfer (ICT), which are particularly relevant for conjugated systems like ethynyl-pyridazines. mdpi.comrsc.org

Vibrational frequencies calculated using DFT can be compared with experimental IR or Raman spectra to aid in peak assignment and structural characterization. researchgate.netiiste.orgbohrium.comrsc.org Similarly, computational prediction of NMR chemical shifts can assist in the interpretation of experimental NMR spectra and confirmation of molecular structure. nih.govrsc.org

While specific spectroscopic data for this compound from computational studies were not prominently found in the search results, studies on related pyridazine and ethynyl-substituted systems demonstrate the applicability of these methods. For instance, DFT calculations have been used to analyze the spectroscopic properties of pyridazine derivatives used in organic light-emitting diodes, including absorption and emission spectra. mdpi.comresearchgate.net

Elucidation of Structure-Property Relationships through Density Functional Theory (DFT)

DFT is a cornerstone of computational chemistry for exploring the relationship between a molecule's structure and its properties. beilstein-journals.orgmdpi.combohrium.comresearchgate.netresearchgate.netbohrium.comresearchgate.netrsc.org By systematically varying the structure (e.g., by adding substituents or changing their positions) and calculating properties using DFT, researchers can gain a fundamental understanding of how structural modifications influence electronic, optical, and reactive behavior.

For this compound, DFT can be used to investigate how the position of the ethynyl group on the pyridazine ring affects its electronic structure and properties compared to, for example, 3-ethynyl-pyridazine. Studies on substituted pyridazines have shown that the position and nature of substituents significantly impact their electronic properties, including HOMO-LUMO gaps and charge distribution. researchgate.netiiste.orgmdpi.com

DFT calculations can also provide insights into molecular geometry, bond lengths, and angles, which are crucial aspects of the structure-property relationship. bohrium.combohrium.com For example, the degree of planarity and the dihedral angles between different parts of the molecule can influence conjugation and, consequently, optical and electronic properties. beilstein-journals.orgresearchgate.netresearchgate.net

Furthermore, DFT can be used to calculate properties related to charge transport and nonlinear optics, which are relevant for materials science applications. mdpi.combohrium.comresearchgate.netresearchgate.net By analyzing the distribution of molecular orbitals and transition dipoles, computational studies can help design molecules with desired electronic and optical functionalities.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the detailed structure of 4-Ethynyl-pyridazine. Both ¹H NMR and ¹³C NMR provide valuable information about the different types of hydrogen and carbon atoms within the molecule and their connectivity. Analysis of chemical shifts, splitting patterns (multiplicity), and integration allows for the assignment of specific signals to corresponding nuclei in the pyridine (B92270) ring and the ethynyl (B1212043) group.

For 4-Ethynyl-pyridine, characteristic signals are observed for the aromatic protons on the pyridine ring and the proton on the terminal alkyne. ¹³C NMR spectroscopy reveals the distinct carbon environments, including the sp² carbons of the pyridine ring and the sp carbons of the ethynyl group. Data for 4-Ethynylpyridine (B1298661) and its hydrochloride salt are available, providing reference spectra for comparison and structural confirmation nih.govchemicalbook.comchemicalbook.com. Research involving compounds incorporating the 4-ethynylpyridine moiety frequently utilizes ¹H and ¹³C NMR to confirm successful synthesis and structural integrity rsc.orgrsc.orgmdpi.com.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insights into its fragmentation pathways. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used. The mass spectrum of this compound shows a prominent molecular ion peak corresponding to its molecular weight. Fragmentation patterns, resulting from the ionization and dissociation of the molecule, provide structural information by revealing the masses of characteristic fragments. This data helps confirm the elemental composition and structural subunits of the compound. GC-MS data for 4-Ethynyl-pyridine are available through resources like the NIST WebBook nih.govnist.gov. High-resolution mass spectrometry (HRMS), including techniques like EI-TOF and ESI-TOF, is also applied in research contexts to confirm the exact mass of compounds containing the 4-ethynylpyridine structure, ensuring the purity and identity of synthesized materials rsc.org.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrations of specific chemical bonds. For this compound, key absorption bands are expected for the C≡C triple bond of the ethynyl group and the C=C and C=N bonds of the pyridine ring. The stretching vibration of the terminal C-H bond in the ethynyl group is also a distinctive feature. Analysis of the positions and intensities of these bands allows for the confirmation of the presence of the ethynyl and pyridine functionalities. FTIR spectra of 4-Ethynyl-pyridine and related vinylpyridine isomers are available, providing spectral fingerprints for identification and verification nih.govnist.govnist.gov. Research studies also utilize FT-IR to characterize compounds incorporating ethynylpyridine ligands, observing shifts in bands upon complexation or reaction, indicative of changes in conjugation or bonding researchgate.netresearchgate.net.

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray Diffraction (XRD) is a powerful technique for determining the crystal structure of solid crystalline samples of this compound. Single-crystal XRD provides precise information about the arrangement of atoms in the crystal lattice, bond lengths, bond angles, and intermolecular interactions. This technique yields a definitive three-dimensional structure of the molecule in the solid state. While direct detailed data for this compound may be found in crystallographic databases like the Cambridge Structural Database (CSD) nih.gov, research often reports on the crystal structures of metal complexes or derivatives containing the ethynylpyridine moiety, illustrating how XRD is used to understand the coordination environment and solid-state packing of such compounds mdpi.comresearchgate.netlookchem.comjsac.jp. X-ray powder diffraction (XRPD) can also be used to analyze the crystalline phases and structural parameters of polycrystalline samples researchgate.net.

Surface Science Techniques (e.g., Scanning Tunneling Microscopy)

Surface science techniques, such as Scanning Tunneling Microscopy (STM), can be applied to investigate the behavior and arrangement of this compound or related molecules adsorbed on solid surfaces. While specific STM studies solely focused on this compound were not prominently found, research on similar ethynyl-substituted pyridine derivatives, such as 4-[(4-bromophenyl)ethynyl]pyridine, demonstrates the utility of STM in visualizing molecular self-assembly, coordination, and reactions on metal surfaces at the sub-molecular level iphy.ac.cnacs.orgnih.gov. These techniques provide insights into molecule-surface interactions and the formation of ordered molecular architectures, which is relevant for potential applications in nanotechnology and surface chemistry.

Electrochemical and Photophysical Characterization Techniques

The electrochemical and photophysical properties of this compound and compounds containing this functional group are investigated using techniques such as cyclic voltammetry, UV-Vis absorption spectroscopy, and fluorescence spectroscopy. Electrochemical methods like cyclic voltammetry probe the redox behavior, determining oxidation and reduction potentials, which are indicative of the molecule's electronic stability and its ability to participate in electron transfer processes researchgate.netresearchgate.netrsc.org. Photophysical characterization involves measuring UV-Vis absorption spectra to study electronic transitions and fluorescence spectra to assess emission properties, including excitation and emission wavelengths, Stokes shifts, and quantum yields mdpi.comresearchgate.netrsc.orgbeilstein-journals.orgbeilstein-journals.org. These studies are crucial for understanding how the ethynyl and pyridine moieties, particularly in conjugated systems or metal complexes, influence the absorption and emission of light, which is relevant for applications in organic electronics, sensors, and luminescent materials.

Future Perspectives and Emerging Research Avenues

Innovations in Green and Sustainable Synthetic Methodologies

The synthesis of ethynylpyridazines, including 4-Ethynyl-pyridazine, often involves methods such as Sonogashira cross-coupling reactions. clockss.org While effective, future research will likely focus on developing greener and more sustainable synthetic routes to minimize environmental impact and improve efficiency. This could involve exploring catalytic methods that utilize less toxic metals or operate under milder conditions, as well as investigating alternative reaction media, such as bio-based solvents or water. mdpi.comroyalsocietypublishing.org

Innovations in this area may draw inspiration from recent advancements in the synthesis of other nitrogen-containing heterocycles, where electrochemical processes and catalytic oxidative couplings have shown promise for environmentally benign transformations. mdpi.com The development of regioselective methods for incorporating the ethynyl (B1212043) group at the 4-position of the pyridazine (B1198779) ring with high efficiency and minimal by-products will be a key focus. rsc.org

Rational Design of Next-Generation Functional Materials

The ethynyl group in this compound provides a handle for incorporating this heterocyclic system into extended π-conjugated structures through reactions like Sonogashira coupling or click chemistry. clockss.orgvulcanchem.comelectrochemsci.org This makes this compound a valuable building block for the rational design of novel functional materials with tailored electronic, optical, and structural properties.

Potential applications in materials science include the development of organic semiconductors, light-emitting materials for OLEDs, and components for molecular electronics. clockss.orgsmolecule.comdurham.ac.uk The incorporation of the electron-withdrawing pyridazine unit into conjugated systems can influence charge transport and optical properties. clockss.org Future research will likely involve synthesizing polymers, dendrimers, and other supramolecular architectures incorporating this compound units and investigating their performance in various material applications. Studies on related ethynyl-functionalized pyridine (B92270) derivatives have already shown their utility in constructing molecular architectures on metal surfaces. iphy.ac.cn

Interactive Table 1: Potential Material Applications of Ethynyl-Pyridazine Derivatives

Material TypePotential Application AreasRelevant Properties Influenced by Ethynyl-Pyridazine Moiety
Organic SemiconductorsCharge transport layers, transistorsElectron affinity, π-conjugation
Light-Emitting DiodesEmitters, host materialsPhotoluminescence, electroluminescence, energy transfer
Molecular ElectronicsMolecular wires, switches, sensorsConductivity, redox properties, molecular recognition
Supramolecular AssembliesSelf-healing materials, porous frameworksπ-π stacking, coordination chemistry, structural rigidity

Cross-Disciplinary Applications in Converging Technologies

The versatility of this compound extends to cross-disciplinary applications, particularly at the interface of chemistry, biology, and materials science. The ethynyl group's reactivity, especially in click chemistry, allows for facile conjugation to biomolecules, polymers, and surfaces. electrochemsci.orgacs.orgoup.com

This opens avenues for using this compound derivatives in areas such as chemical biology, where they could serve as probes or building blocks for creating functional biomolecules. nih.gov In the field of sensors, incorporating ethynylpyridazine units into recognition elements could lead to the development of novel chemosensors or biosensors. durham.ac.uk Furthermore, the potential biological activities of pyridazine derivatives suggest applications in medicinal chemistry, although research on this compound specifically in this context is still emerging. acs.orgnih.gov Studies on related ethynyl-pyridine compounds have indicated potential in medicinal chemistry and as intermediates for pharmaceuticals. smolecule.comontosight.aiacs.orgnih.gov

Synergistic Approaches Combining Computational and Experimental Research

Advancing the understanding and application of this compound will heavily rely on the synergistic integration of computational and experimental research. acs.org Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and properties of this compound and its derivatives. iphy.ac.cnresearchgate.netacs.org

Theoretical calculations can help predict optimal reaction conditions for synthesis, understand reaction mechanisms, and guide the rational design of molecules with desired properties for specific applications. rsc.orgresearchgate.net Experimental studies will be crucial for validating computational predictions, synthesizing novel compounds, and characterizing their properties and performance. This iterative approach, where computational modeling informs experimental design and experimental results refine computational models, will accelerate the discovery and development of this compound-based technologies.

Interactive Table 2: Role of Computational and Experimental Approaches

Research ApproachKey ContributionsExamples in Ethynyl-Pyridazine Research
ComputationalPredicting electronic properties, reaction pathways, molecular interactions, guiding synthesisDFT calculations for understanding regioselectivity in pyridazine synthesis, predicting material properties. rsc.orgresearchgate.net
ExperimentalSynthesis of new compounds, characterization of properties, validation of modelsSynthesis of ethynylpyridazines via coupling reactions, spectroscopic analysis, performance testing in materials. clockss.orgvulcanchem.com
SynergisticAccelerated discovery, rational design of functional molecules and materialsUsing computational data to design new ethynylpyridazine derivatives for specific material or biological applications, validating predicted reactivity. acs.org

Q & A

Basic: What are the established synthetic routes for 4-Ethynyl-pyridazine, and how can researchers optimize yield and purity?

Methodological Answer:
The most common synthesis involves Sonogashira coupling between halogenated pyridazine derivatives and terminal alkynes, using palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide as a co-catalyst in amine solvents . To optimize yield and purity:

  • Variables to control : Catalyst loading (0.5–5 mol%), solvent polarity (e.g., DMF vs. THF), reaction temperature (60–100°C), and alkyne/pyridazine molar ratio (1:1 to 1:1.2).
  • Purity enhancement : Use column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol.
  • Yield improvement : Pre-dry solvents, degas reactions under inert gas (N₂/Ar), and monitor reaction progress via TLC or HPLC .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Methodological Answer:

  • ¹H/¹³C NMR : Identify the ethynyl proton (δ 2.5–3.5 ppm, singlet) and pyridazine ring protons (δ 7.5–9.0 ppm, multiplet). Carbon signals for the ethynyl group appear at δ 70–85 ppm (sp-hybridized carbons) .
  • IR Spectroscopy : Confirm C≡C stretch (~2100–2260 cm⁻¹) and pyridazine ring vibrations (C=N stretches at ~1600 cm⁻¹).
  • Mass Spectrometry (MS) : Look for molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of ethynyl group).

Advanced: How can researchers resolve contradictions in reported reactivity data of this compound across different studies?

Methodological Answer:

  • Systematic replication : Reproduce conflicting studies under identical conditions (solvent, temperature, catalyst) .
  • Statistical analysis : Apply t-tests or ANOVA to compare datasets, ensuring sample sizes ≥3 and error bars (standard deviation) are reported .
  • Variable isolation : Test individual factors (e.g., trace oxygen or moisture in reactions) using controlled inert-atmosphere techniques .

Advanced: What strategies are recommended for designing experiments to investigate the catalytic applications of this compound in cross-coupling reactions?

Methodological Answer:

  • Independent variables : Catalyst type (Pd vs. Cu), substrate steric bulk, and solvent dielectric constant.
  • Dependent variables : Reaction yield, turnover number (TON), and enantiomeric excess (if applicable).
  • Control experiments : Run reactions without catalyst or alkyne to confirm mechanistic pathways.
  • Kinetic studies : Use in-situ FTIR or quenching methods to determine rate laws .

Basic: What are the primary challenges in handling and storing this compound to ensure stability during experiments?

Methodological Answer:

  • Moisture sensitivity : Store under inert gas (Ar) in flame-sealed ampules or Schlenk flasks.
  • Light sensitivity : Use amber vials or wrap containers in foil.
  • Short-term storage : Dissolve in dry THF or DCM at –20°C. Avoid prolonged exposure to air .

Advanced: How can computational methods be integrated with experimental data to predict the electronic properties of this compound derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies (Gaussian 16, B3LYP/6-31G* basis set) to predict redox behavior and nucleophilic sites .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, validated by in vitro assays.
  • Data cross-validation : Compare computed IR/NMR spectra with experimental data to refine computational models .

Basic: What safety protocols are essential when working with this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for handling powders or solutions.
  • Toxicity : Refer to SDS for LD₅₀ data; avoid inhalation/contact (suspected mutagenicity).
  • Waste disposal : Neutralize with 10% aqueous NaOH before disposal in halogenated waste containers .

Advanced: What methodologies are effective for analyzing the kinetic stability of this compound under varying pH conditions?

Methodological Answer:

  • UV-Vis spectroscopy : Monitor absorbance changes (λ = 250–300 nm) in buffered solutions (pH 2–12) over time.
  • Rate constant determination : Fit data to first/second-order kinetic models using software like OriginLab.
  • Activation energy : Perform Arrhenius analysis at 25–60°C to calculate ΔG‡ .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.